molecular formula C9H10N2O3 B1206766 4-Acetamido-2-aminobenzoic acid CAS No. 43134-76-5

4-Acetamido-2-aminobenzoic acid

Cat. No. B1206766
CAS RN: 43134-76-5
M. Wt: 194.19 g/mol
InChI Key: IFQWBWVICSDDSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-acetamidobenzoic acid, involves crystallization characterized by X-ray diffraction, indicating a methodological approach to synthesizing similar acetamido-aminobenzoic acids. These compounds typically crystallize in specific crystal systems with defined parameters, hinting at the intricate conditions required for synthesizing 4-Acetamido-2-aminobenzoic acid (Zhang Yun-chen, 2006).

Molecular Structure Analysis

Vibrational spectroscopy studies, such as those conducted on 4-Aminobenzoic acid, reveal detailed insights into the molecular structure, highlighting the importance of protonation sites and isomeric forms. Such analyses are crucial for understanding the structural nuances of 4-Acetamido-2-aminobenzoic acid, including potential isomeric forms that may impact its chemical behavior (T. Khuu et al., 2020).

Chemical Reactions and Properties

Research on related aminobenzoic acids and their reactions with α,β-acetylenic γ-hydroxy nitriles showcases the complexity of chemical reactions involving these compounds, leading to a variety of functionalized amino acids. Such studies provide a foundation for understanding the reactivity and potential chemical modifications of 4-Acetamido-2-aminobenzoic acid (B. Trofimov et al., 2009).

Physical Properties Analysis

The synthesis and characterization of compounds similar to 4-Acetamido-2-aminobenzoic acid involve determining their crystal structures and assessing their stability through techniques like X-ray diffraction. This approach aids in the analysis of physical properties such as crystal system, space group, and hydrogen bonding, which are pivotal in understanding the physical characteristics of 4-Acetamido-2-aminobenzoic acid (Yin Xian-qing, 2006).

Chemical Properties Analysis

Electrochemical studies on derivatives of aminobenzoic acid, such as those involving the modification of electrodes with poly(4-aminobenzoic acid), highlight the electrocatalytic activity and potential applications of these compounds in sensing and catalysis. These insights are valuable for understanding the electrochemical behavior and chemical properties of 4-Acetamido-2-aminobenzoic acid (Wencai Zhu et al., 2014).

Scientific Research Applications

1. Anti-inflammatory Agents

4-Acetamido-2-aminobenzoic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. The synthesis involved converting 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, followed by treatment with various amines. These compounds exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

2. Antiparasitic Activity

Research has shown the antiparasitic activity of 4-acetamido-2-aminobenzoic acid derivatives. The study reported the preparation of 4-amino, 4-acetamido, and 4-benzamido derivatives, demonstrating anti-coccidial activity, particularly for 2-substituted PABAs with 2-alkoxy, alkythio, and alkylamino groups (Rogers et al., 1964).

3. Electrochemical Sensing Applications

4-Acetamido-2-aminobenzoic acid has been utilized in the development of modified electrodes for sensing applications. Specifically, a study described the modification of glassy carbon electrodes with 4-aminobenzoic acid for sensing paracetamol, demonstrating enhanced stability and reusability (Yang et al., 2012).

4. Neuraminidase Inhibition

Novel 4-acetamido-3-aminobenzoic acid derivatives have been synthesized and evaluated as microbial neuraminidase inhibitors. These compounds displayed potent inhibitory action against neuraminidase-containing microbes and showed high docking scores in molecular docking studies, suggesting potential applications in designing drugs against influenza-like new virus strains (Gupta, 2019).

5. Antitumor Activity

Derivatives of 4-acetamido-2-aminobenzoic acid have been synthesized and screened for their potential antitumor activity. These compounds were tested in vitro against various human tumor cell lines, indicating their potential in cancer research (Yurttaş, Tay, & Demirayak, 2015).

6. Antibacterial Screening

New heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothiazole moieties, synthesized from 4-acetamido-2-aminobenzoic acid, have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, compared to standard drugs (Khan, Essa, & Al-Majidi, 2016).

7. Voltammetric Determination in Pharmaceuticals

4-Acetamido-2-aminobenzoic acid derivatives have been utilized in voltammetric determination of pharmaceuticals. A study used modified glassy carbon electrodes for the voltammetric determination of acetaminophen, presenting good linearity and low detection limits (Zhu, Huang, Gao, & Ma, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, suggests avoiding contact with skin, eyes, and clothing. It also recommends avoiding dust formation and inhalation .

properties

IUPAC Name

4-acetamido-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQWBWVICSDDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195714
Record name 4-Acetylamino-2-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2-aminobenzoic acid

CAS RN

43134-76-5
Record name 4-Acetylamino-2-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylamino-2-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BL Goodwin - 2004 - books.google.com
Understanding the biotransformations of aromatic compounds and how they metabolize in animals, plants, and microbes, is central to the applications in a wide range of industries, such …
Number of citations: 15 books.google.com

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